molecular formula C46H66N12O8 B1666064 (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide CAS No. 124833-45-0

(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide

Cat. No. B1666064
M. Wt: 915.1 g/mol
InChI Key: CWKUICQDCFQXIS-OCFLPWLCSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s role or use, if known.



Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Cholecystokinin Research

Research on cholecystokinin, a biologically active peptide, has demonstrated the synthesis of derivatives like N-acetyl-O-sulfate-L-tyrosyl-L-methionyl-glycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide. These derivatives, including ones structurally similar to (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide, have been shown to be potent in stimulating the contraction of the guinea pig gall bladder and releasing amylase from pancreatic acinar cells (Bodanszky et al., 2009).

Platform Chemicals in Pharmaceutical Industries

The compound's structural components, like L-arginine and L-aspartic acid, are integral in the synthesis of platform chemicals such as cyanophycin (CPG). CPG can be hydrolyzed to produce arginine or poly-aspartates, serving as alternatives to chemical processes. These are used in Parkinson’s disease treatments and other therapeutic applications (Ahmed et al., 2016).

Study of Methylglyoxal and Protein Modification

Research involving methylglyoxal, a reactive alpha-oxoaldehyde, has explored its interaction with amino acids like arginine and lysine, forming advanced glycation end-products. These interactions and modifications have implications in understanding diabetes and neurodegenerative diseases, relevant to compounds structurally similar to (S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide (Nemet et al., 2006).

Nitrosation of Amino Acids

The study of nitrosation of amino acids, including L-isoleucine and L-aspartic acid, contributes to understanding their transformation under certain conditions, relevant in analyzing the stability and reactivity of similar compounds (Ulusoy et al., 2016).

Safety And Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact.


Future Directions

Future directions could include potential applications of the compound, areas for further research, and possible improvements to its synthesis.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or academic database for the most accurate and up-to-date information.


properties

CAS RN

124833-45-0

Product Name

(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide

Molecular Formula

C46H66N12O8

Molecular Weight

915.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-methylbutyl]amino]pentanoyl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C46H66N12O8/c1-5-27(3)26-53-34(13-9-21-51-45(47)48)41(63)58-43(65)36(25-38(60)61)56-44(66)39(28(4)6-2)57-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39,53H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,54,62)(H,55,59)(H,56,66)(H,57,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)(H,58,63,65)/t27-,28-,34-,35-,36-,39-/m0/s1

InChI Key

CWKUICQDCFQXIS-OCFLPWLCSA-N

Isomeric SMILES

CC[C@H](C)CN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

SMILES

CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Appearance

Solid powder

Other CAS RN

124833-45-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AP 811

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Reactant of Route 2
Reactant of Route 2
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Reactant of Route 3
Reactant of Route 3
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Reactant of Route 4
Reactant of Route 4
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Reactant of Route 5
Reactant of Route 5
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide
Reactant of Route 6
Reactant of Route 6
(S)-N2-((4-((2-Naphthalenylcarbonyl)amino)phenyl)acetyl)-L-arginyl-L-isoleucyl-L-alpha-aspartyl-N-(2-methylbutyl)-L-argininamide

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